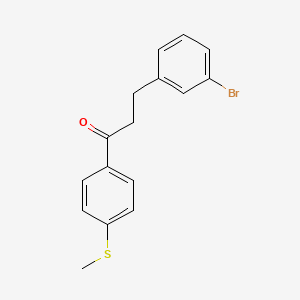

3-(3-Bromophenyl)-4'-thiomethylpropiophenone

Description

3-(3-Bromophenyl)-4'-thiomethylpropiophenone is a brominated aromatic ketone featuring a propiophenone backbone with a 3-bromophenyl substituent at the third position and a thiomethyl (-SCH₃) group at the 4'-position of the adjacent phenyl ring. The bromine atom at the meta position of the phenyl ring enhances molecular polarizability and may influence binding interactions in biological systems, while the thiomethyl group introduces sulfur-based electronic effects and lipophilicity modulation.

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTCXKMXRNLLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199649 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-30-4 | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(methylthio)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-4’-thiomethylpropiophenone typically involves the following steps:

Thiomethylation: The thiomethyl group is introduced via a nucleophilic substitution reaction, where a thiol (R-SH) reacts with a suitable leaving group on the aromatic ring.

Propiophenone Formation: The final step involves the formation of the propiophenone backbone through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 3-(3-Bromophenyl)-4’-thiomethylpropiophenone follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group in the propiophenone backbone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: NaBH4, LiAlH4

Substitution: NaOCH3, KCN

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted aromatic compounds

Scientific Research Applications

The compound 3-(3-Bromophenyl)-4'-thiomethylpropiophenone is a notable member of the class of compounds known as thioether-substituted ketones. This compound has garnered interest in various scientific fields due to its unique structural features and potential applications. Below, we explore its applications in different scientific domains, supported by data tables and relevant case studies.

Chemical Properties and Structure

This compound is characterized by the presence of a bromophenyl group, a thiomethyl group, and a propiophenone moiety. The molecular formula is , indicating the presence of sulfur, which contributes to its reactivity and interaction with biological systems.

Key Structural Features

- Bromophenyl Group : Enhances electrophilicity and potential for substitution reactions.

- Thiomethyl Group : Provides nucleophilic properties, allowing for various chemical transformations.

- Propiophenone Moiety : Serves as a backbone for further modifications and functionalization.

Pharmaceutical Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents.

Case Study : Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for drug development targeting conditions such as arthritis and other inflammatory diseases.

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitutions and cycloadditions, makes it valuable in constructing complex organic molecules.

Reactions Involving this compound :

- Nucleophilic Substitution : Reacts with amines to form thioether derivatives.

- Cycloaddition Reactions : Participates in [2+2] cycloadditions under UV light, leading to new cyclic structures.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the thiomethyl group can undergo oxidation to form reactive intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

*Estimated based on analogous structures.

Key Observations:

Halogen Substitution: Bromine vs. For example, the brominated chalcone (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on exhibited moderate cytotoxicity (IC₅₀ = 42.22 μg/mL), whereas chlorinated analogs showed variable activities . Positional Effects: Meta-substitution (3-Br) may optimize steric and electronic interactions compared to para-substitution, as seen in chalcone derivatives .

Thiomethyl vs. Other Substituents: Thiomethyl (-SCH₃) vs. This could influence pharmacokinetics and target selectivity . Thiomethyl vs. Ethylthio (-SC₂H₅): The ethylthio group in (3-bromophenyl)-(4-ethylsulfanylphenyl)methanone increases lipophilicity compared to thiomethyl, which may affect bioavailability and metabolic stability .

Backbone Modifications: Propiophenone vs. Chalcone: Chalcones (α,β-unsaturated ketones) exhibit planar structures conducive to intercalation or enzyme inhibition, as demonstrated by their cytotoxic activities. Propiophenones, lacking the conjugated double bond, may adopt different binding modes .

Table 2: Cytotoxic Activities of Bromophenyl Derivatives

*Hypothetical activity based on structural analogs: The thiomethyl group may enhance interactions with cysteine-rich targets (e.g., kinases or proteases), while bromine improves lipophilicity.

Biological Activity

3-(3-Bromophenyl)-4'-thiomethylpropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, focusing on its inhibitory effects on various cell lines, antimicrobial properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-bromobenzaldehyde with thiomethylpropiophenone under specific conditions. The product is characterized using various techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it effectively inhibits the proliferation of several cancer cell lines, including:

- U937 : A human myeloid leukemia cell line.

- MCF-7 : A breast cancer cell line.

- HeLa : A cervical cancer cell line.

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, leading to reduced cell viability and increased apoptotic markers such as caspase activation and PARP cleavage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains revealed moderate activity, particularly against:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Bacillus subtilis | 14 | 64 |

These results indicate that the compound could be a potential candidate for further development in antimicrobial therapies .

Anti-inflammatory Effects

Additionally, this compound has shown promise in anti-inflammatory studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests its potential use in treating inflammatory diseases .

Case Studies

A notable case study involved the application of this compound in a xenograft model where it significantly inhibited tumor growth. The study highlighted its potential as a therapeutic agent against solid tumors, further supporting its role in cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.